

Application Notes and Protocols for TG101209 Administration in In Vivo Animal Studies

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Compound of Interest

Compound Name: TG101209

Cat. No.: B1683925

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Introduction

TG101209 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1][2][3] It demonstrates significant activity against the JAK2V617F mutation, which is commonly associated with myeloproliferative neoplasms (MPNs), as well as other hematological malignancies and solid tumors.[3][4][5] These application notes provide detailed protocols for the in vivo administration of **TG101209** in animal models, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways.

Mechanism of Action

TG101209 competitively binds to the ATP-binding pocket of the JAK2 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[6][7] The primary pathway affected is the JAK/STAT pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[5][6] By inhibiting JAK2, **TG101209** effectively downregulates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][8] This leads to the decreased transcription of target genes involved in cell cycle progression and apoptosis, such as Bcl-xL and survivin.[6][9] Additionally, **TG101209** has been shown to modulate other signaling pathways, including the PI3K/Akt and Ras/MAPK/ERK pathways, in certain cellular contexts.[6][9]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **TG101209** across various cancer models.

Table 1: In Vitro Inhibitory Activity of **TG101209**

Target Kinase	Cell Line	IC50 (nM)	Reference
JAK2	Cell-free assay	6	[1] [3]
JAK3	Cell-free assay	169	[1] [3]
FLT3	Cell-free assay	25	[1] [3]
RET	Cell-free assay	17	[1] [3]
JAK2V617F	Ba/F3 cells	~200	[3]
MPLW515L	Ba/F3 cells	~200	[3]

Table 2: In Vivo Efficacy of **TG101209** in Animal Models

Animal Model	Cancer Type	Dosage and Administration	Key Findings	Reference
SCID Mice	JAK2V617F-induced hematopoietic disease	100 mg/kg, oral gavage, twice daily	Significantly prolonged survival by >10 days.	[1]
Nude Mice	Lung Cancer Xenograft (HCC2429)	100 mg/kg, oral gavage, twice daily for 7 days (in combination with radiation)	Significant tumor growth delay (>10 days) compared to radiation alone.	[9][10]
Nude Mice	Burkitt Lymphoma Xenograft (Ramos)	Not specified	Suppressed tumor growth and prolonged overall survival.	[11]
SCID Mice	Ba/F3-JAK2V617F leukemia	50 mg/kg, oral gavage, two doses	Marked decrease in STAT5 phosphorylation in splenic tumors.	[12]

Experimental Protocols

Formulation of TG101209 for Oral Gavage

Materials:

- **TG101209** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Corn oil or sterile water for injection (WFI)

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Solubilization: Weigh the required amount of **TG101209** powder. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution. For example, a stock of 10-20 mg/mL in DMSO is a common starting point.[\[2\]](#)
- Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. A commonly used vehicle for oral gavage consists of a mixture of PEG300, Tween 80, and a carrier like corn oil or sterile water. A sample vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water or corn oil.
- Mixing: While vortexing the vehicle solution, slowly add the **TG101209** stock solution to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
- Homogenization: Continue to vortex the final formulation for several minutes to ensure a homogenous suspension. If necessary, use a sonicator for a brief period to aid in dissolution and suspension.
- Storage and Use: Prepare the formulation fresh daily. If short-term storage is necessary, protect it from light and store it at 4°C. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure uniformity.

In Vivo Administration via Oral Gavage in Mice

Materials:

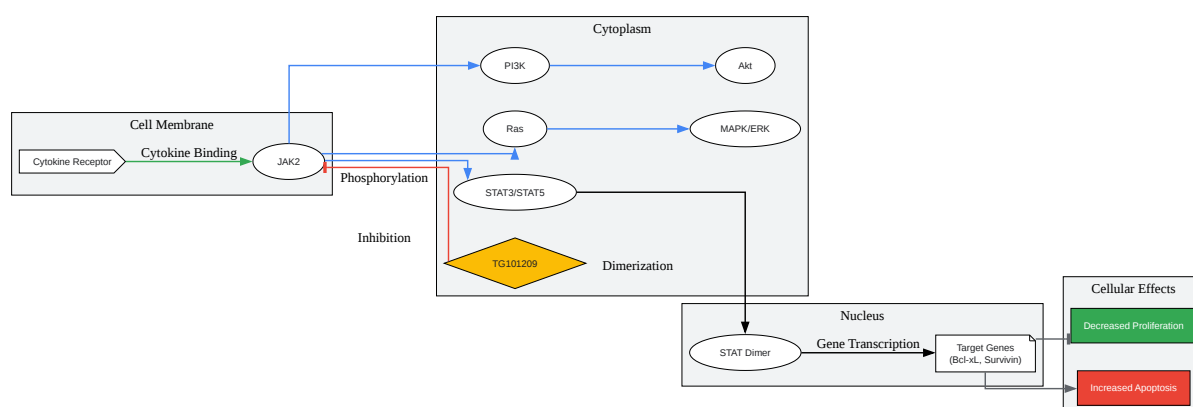
- Prepared **TG101209** formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
- 1 mL syringes

- Animal scale
- 70% ethanol for disinfection

Protocol:

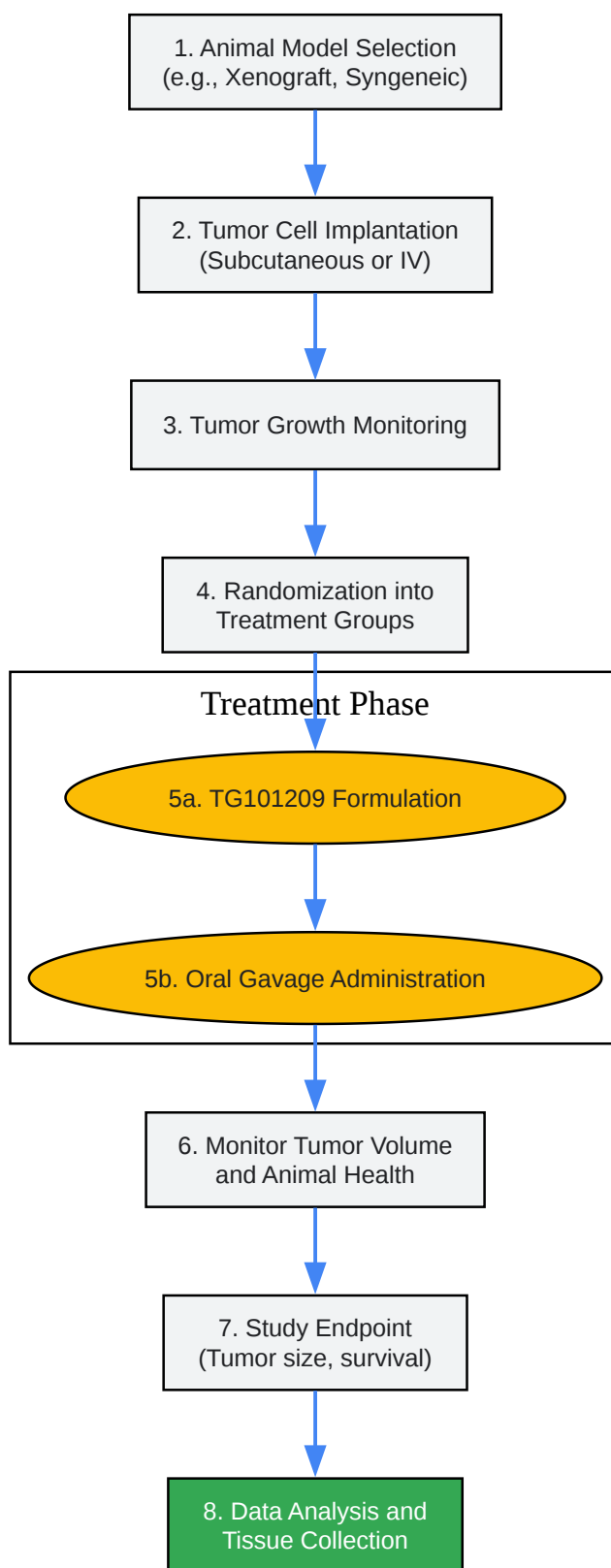
- **Animal Preparation:** Weigh each mouse accurately to calculate the precise volume of the **TG101209** formulation to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg body weight.
- **Dose Calculation:** Calculate the volume of the drug formulation for each mouse based on its weight and the desired dose. For example, for a 100 mg/kg dose using a 10 mg/mL formulation in a 20g mouse:
 - $\text{Dose (mg)} = 100 \text{ mg/kg} \times 0.02 \text{ kg} = 2 \text{ mg}$
 - $\text{Volume (mL)} = 2 \text{ mg} / 10 \text{ mg/mL} = 0.2 \text{ mL}$
- **Loading the Syringe:** Draw the calculated volume of the **TG101209** formulation into the syringe. Ensure there are no air bubbles.
- **Animal Restraint and Gavage:**
 - Properly restrain the mouse to immobilize its head and body.
 - Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
 - Ensure the needle does not enter the trachea. If the mouse struggles excessively or shows signs of respiratory distress, withdraw the needle immediately.
 - Once the needle is correctly positioned in the esophagus, slowly dispense the formulation.
- **Post-Administration Monitoring:** After administration, return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals regularly throughout the study for signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **TG101209**.



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